2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a partially saturated quinazolinone core (hexahydroquinazolinone) linked via an acetamide group to a 3-(trifluoromethyl)phenyl substituent. This compound is part of a broader class of quinazolinone derivatives investigated for therapeutic applications, including enzyme inhibition (e.g., MMP-9) and anti-inflammatory activity .
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h3-5,8,10H,1-2,6-7,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQAFTWQZGAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation but risk overfunctionalization. In contrast, acetone balances reactivity and selectivity, achieving yields of 68–72%. Elevated temperatures (60°C) enhance reaction rates but necessitate rigorous moisture control to prevent hydrolysis of the chloroacetamide.
Catalytic Enhancements
The addition of catalytic potassium iodide (10 mol%) improves yields by 15–20% via the in situ formation of iodoacetamide, a superior leaving group. This modification reduces reaction times to 12–16 hours without compromising purity.
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds related to the hexahydroquinazoline structure exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant inhibition zones. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's lipophilicity and interaction with microbial membranes .
Anticancer Potential
The anticancer properties of similar compounds have also been explored. Research indicates that quinazoline derivatives can inhibit the growth of cancer cell lines such as OVCAR-8 and SNB-19. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways . The specific compound may share similar mechanisms due to its structural characteristics.
Anti-inflammatory Effects
Some studies have suggested that quinazoline derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Pharmacokinetics and ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating any new drug candidate. Preliminary studies suggest that the hexahydroquinazoline scaffold may exhibit favorable pharmacokinetic properties such as moderate bioavailability and a reasonable half-life due to its lipophilic nature .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Compounds showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml | Potential for development as new antibiotics |
| Anticancer Activity Assessment | Derivatives displayed over 85% growth inhibition in multiple cancer cell lines | Possible lead compounds for cancer therapy |
| Anti-inflammatory Screening | Demonstrated ability to reduce levels of inflammatory markers | Could be developed into anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Binding Affinities of Analogous Compounds
Key Observations :
- Core Saturation: The hexahydroquinazolinone core in the target compound (vs.
- Substituent Position : The 3-(trifluoromethyl)phenyl group (target compound) vs. 2-(trifluoromethyl)phenyl in demonstrates positional isomerism, which can alter steric interactions with enzyme active sites. For example, JNJ0966 (), a structurally distinct analog, showed blood-brain barrier penetration due to optimized substituent placement .
- Linker Modifications : Replacement of the acetamide linker with a butanamide group (as in ) increased MMP-9 inhibition potency (KD = 320 nM vs. 2.1 µM for earlier analogs), highlighting the importance of linker length and flexibility .
Key Findings :
- The target compound’s structural analogs exhibit diverse activities, ranging from MMP-9 inhibition (e.g., ) to anti-inflammatory effects (e.g., ).
- Compound 8 () achieved a 91% synthetic yield, suggesting favorable synthetic accessibility for scale-up compared to lower-yield analogs (e.g., 68% for Compound 9) .
Key Insights :
- Higher melting points (e.g., 315.5°C for Compound 8) correlate with crystalline stability, which may enhance shelf life .
Biological Activity
The compound 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative of hexahydroquinazoline with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
Basic Information
- Chemical Name: this compound
- CAS Number: 338416-64-1
- Molecular Formula: C18H20F3N3O
- Molecular Weight: 353.37 g/mol
Structural Features
The compound features a hexahydroquinazoline core substituted with a trifluoromethylphenyl group and an acetamide moiety. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinazoline exhibit significant anticancer properties. For instance:
- Case Study: A derivative similar to the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Cholinesterase Inhibition: In vitro assays demonstrated that compounds with similar structures inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating Alzheimer's disease. For example, a related compound showed IC50 values of 19.2 µM for AChE and 13.2 µM for BChE .
Anti-inflammatory Activity
The anti-inflammatory properties of hexahydroquinazoline derivatives have also been investigated:
- Cyclooxygenase Inhibition: Compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). One study reported moderate inhibition with IC50 values around 15 µM for COX-2 .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The trifluoromethyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.
- Molecular Docking Studies: Computational studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, which may explain its inhibitory effects .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
